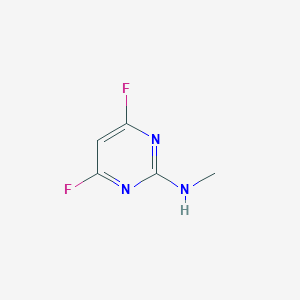

4,6-difluoro-N-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-difluoro-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKNOBNQYVWDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4,6-difluoro-N-methylpyrimidin-2-amine. This document details a probable synthetic route, outlines expected physicochemical and spectroscopic properties, and provides detailed experimental protocols for its preparation and analysis. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields who are interested in the burgeoning class of fluorinated pyrimidine derivatives.

Introduction

Fluorinated pyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, binding affinity, and membrane permeability. The title compound, this compound, is a structurally intriguing molecule with potential applications as a scaffold or intermediate in the synthesis of targeted therapeutics. This guide elucidates a practical synthetic approach and the analytical methods for its comprehensive characterization.

Synthesis

The most plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation in heterocyclic chemistry involves the displacement of a halide at an electron-deficient aromatic ring by a nucleophile.

Proposed Synthetic Pathway

The synthesis commences with the commercially available starting material, 2,4,6-trifluoropyrimidine. The reaction with a solution of methylamine in a suitable solvent is expected to proceed with regioselectivity, where the fluorine atom at the C2-position is preferentially substituted by the methylamino group. The greater electrophilicity of the C2 and C4/C6 positions is due to the electron-withdrawing effect of the two ring nitrogen atoms. The substitution at the C2 position is often favored electronically in such systems.

Caption: Synthetic route to this compound.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following table summarizes the expected physicochemical and spectroscopic data.

| Property | Expected Value |

| Molecular Formula | C₅H₅F₂N₃ |

| Molecular Weight | 145.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (in CDCl₃) | δ (ppm): ~6.0-6.5 (s, 1H, Ar-H), ~5.0-5.5 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~160-165 (d, C-F), ~155-160 (C-N), ~90-95 (t, C-H), ~28-30 (N-CH₃) |

| ¹⁹F NMR (in CDCl₃) | δ (ppm): ~-70 to -80 |

| Mass Spectrometry (EI) | m/z (%): 145 (M⁺), fragments corresponding to loss of CH₃, F, etc. |

Experimental Protocols

Synthesis of this compound

Materials:

-

2,4,6-Trifluoropyrimidine

-

Methylamine (40% solution in water or 2M in THF)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF or ACN.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine or DIPEA (1.1 eq) followed by the slow, dropwise addition of a solution of methylamine (1.1 eq).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

¹³C NMR: Prepare a more concentrated sample in the same deuterated solvent. Record the spectrum with proton decoupling.

-

¹⁹F NMR: Prepare a sample in a suitable solvent. Record the spectrum to observe the fluorine signals.

Mass Spectrometry (MS):

-

Obtain a mass spectrum using either Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including acting as kinase inhibitors. Many kinase inhibitors target ATP-binding sites, and the 2-aminopyrimidine scaffold can form key hydrogen bond interactions that mimic the adenine portion of ATP. The introduction of fluorine atoms can modulate the electronic properties and binding affinity of the molecule. For instance, fluorinated pyrimidines are being investigated as inhibitors of various kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

This guide provides a foundational framework for the synthesis and characterization of this compound. The experimental protocols are based on established chemical principles and analogous reactions, and the characterization data are predictive. Researchers are encouraged to adapt and optimize these methods as necessary for their specific applications.

Spectroscopic and Analytical Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 4,6-difluoro-N-methylpyrimidin-2-amine. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines generalized protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, representative data from analogous aminopyrimidine structures are presented to serve as a reference for expected spectral features. This guide also includes a standard workflow for the analytical characterization of novel small molecules and a hypothetical signaling pathway to illustrate the potential biological context of pyrimidine-based kinase inhibitors.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous approved drugs, particularly kinase inhibitors. The pyrimidine ring can act as a mimic of the adenine base in ATP, enabling competitive inhibition at the ATP-binding site of kinases.[1] The specific compound, this compound, possesses structural features—fluorine substituents and an N-methylamino group—that can significantly influence its physicochemical properties, metabolic stability, and target binding affinity. Accurate and thorough analytical characterization is paramount for the advancement of such compounds in the drug discovery pipeline.

This guide is intended to provide researchers with the necessary theoretical and practical framework for the spectroscopic analysis of this compound and related novel pyrimidine derivatives.

Spectroscopic Data of Analogous Compounds

Table 1: ¹H NMR Data for Representative Aminopyrimidines

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| 2-Amino-4,6-dimethylpyrimidine | - | 5.1-5.3 (s, 2H, NH₂), 6.5-8.0 (m, aromatic H), 3.04 (s, 6H, CH₃)[2] |

| 4-Methylpyridin-2-amine | CDCl₃ | 7.81 (d), 6.37 (d), 6.20 (d), 4.68 (s, 2H, NH₂), 2.16 (s, 3H, CH₃)[3] |

| N-Methylpyrimidin-2-amine | - | Data not available |

Table 2: ¹³C NMR Data for Representative Aminopyrimidines

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Amino-6-hydroxy-2-methylpyrimidine | - | Data available but specific shifts not listed[4] |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | CDCl₃ | 106.38, 120.48, 127.21, 129.34, 130.05, 131.54, 135.69, 138.40, 148.49, 157.84, 159.83, 161.73, 164.28[5] |

| N-Methylpyrimidin-2-amine | - | Data available but specific shifts not listed[6] |

Table 3: Mass Spectrometry Data for Representative Aminopyrimidines

| Compound | Ionization Method | [M+H]⁺ (m/z) |

| 2-Aminopyrimidine | EI-B | 95[7] |

| Pyrimidinethiones | EI-MS | Molecular ion peaks observed[8] |

Table 4: IR Spectroscopy Data for Representative Aminopyrimidines

| Compound | Sample Preparation | Key Absorption Bands (cm⁻¹) |

| 2-Aminopyrimidines | - | 3456-3182 (N-H stretching)[2] |

| 4-Aminopyrimidine | KBr disc | Data available[9] |

| 2-Aminopyrimidine | KBr-Pellet | Data available[7] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[10]

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[11] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[11]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[12]

-

Data Acquisition: Place the NMR tube in the spectrometer.[10] Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, a typical acquisition time is a few minutes, while ¹³C NMR may require 20-60 minutes.[11]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[13]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[14]

-

Calibration: Calibrate the instrument using a known standard to ensure accurate mass measurement. Internal calibration, where a known compound is introduced with the analyte, can improve accuracy.[15]

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

Protocol for Solid Samples (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[17]

-

Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[17]

-

Data Acquisition: Place the salt plate in the IR spectrometer and acquire the spectrum.[17] The typical spectral range is 4000-400 cm⁻¹.[18]

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

Workflow for Analytical Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the structural elucidation and characterization of a newly synthesized compound.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirset.com [ijirset.com]

- 3. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 4. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. 4-Aminopyrimidine [webbook.nist.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. zefsci.com [zefsci.com]

- 15. rsc.org [rsc.org]

- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. General Testing Procedure for IR Spectrophotometry [m-pharmaguide.com]

An In-depth Technical Guide to 4,6-difluoro-N-methylpyrimidin-2-amine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4,6-difluoro-N-methylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from closely related structural analogs to present a predictive yet thorough resource for researchers in drug discovery and medicinal chemistry.

Physicochemical Properties

| Property | Predicted Value | Remarks |

| Molecular Formula | C₅H₅F₂N₃ | - |

| Molecular Weight | 145.11 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar aminopyrimidines. |

| Melting Point | 120-135 °C | N-methylation typically lowers the melting point compared to the primary amine due to disruption of intermolecular hydrogen bonding. |

| Boiling Point | > 250 °C | Expected to be high due to polarity and potential for hydrogen bonding. |

| pKa (of the conjugate acid) | 2.5 - 3.5 | The electron-withdrawing fluorine atoms decrease the basicity of the pyrimidine ring nitrogens. N-methylation may slightly increase basicity compared to the primary amine. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in water and nonpolar organic solvents. | The introduction of the methyl group may slightly increase lipophilicity. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound, based on data from analogous structures.

| Technique | Predicted Spectral Features |

| ¹H NMR | - A singlet or doublet for the N-methyl protons (δ ≈ 2.9-3.2 ppm). - A singlet for the C5-proton (δ ≈ 6.0-6.5 ppm). - A broad singlet for the N-H proton (δ ≈ 7.0-8.0 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the N-methyl carbon (δ ≈ 28-32 ppm). - A signal for the C5 carbon (δ ≈ 90-100 ppm). - Signals for the C2, C4, and C6 carbons, with significant C-F coupling expected for C4 and C6 (δ ≈ 160-170 ppm). |

| ¹⁹F NMR | - A singlet for the two equivalent fluorine atoms at C4 and C6. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 145. - Fragmentation patterns may include the loss of a methyl radical (M-15) and other characteristic fragments of the pyrimidine ring. |

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluoropyrimidine with methylamine, followed by the substitution of the remaining fluorine atoms. A more direct and likely higher-yielding method would be the N-methylation of the readily available 2-amino-4,6-difluoropyrimidine.

Caption: Proposed synthesis and key reactivity of this compound.

Reactivity Profile

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and two strongly electron-withdrawing fluorine atoms. This electronic characteristic makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SₙAr) .

The fluorine atoms are excellent leaving groups in SₙAr reactions. Therefore, the primary mode of reactivity for this compound is the displacement of one or both fluorine atoms by a variety of nucleophiles.

Common Nucleophiles:

-

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can displace the fluorine atoms to form the corresponding ethers or hydroxypyrimidines.

-

N-Nucleophiles: Ammonia, primary and secondary amines, and azides can react to yield substituted aminopyrimidines.

-

S-Nucleophiles: Thiolates can be used to introduce sulfur-containing functional groups.

The reactivity of the two fluorine atoms may be similar, and controlling the reaction to achieve mono-substitution versus di-substitution would likely depend on the stoichiometry of the nucleophile, the reaction temperature, and the reaction time. The presence of the N-methylamino group at the C2 position will have a modest electronic influence on the reactivity at C4 and C6.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on general methods for N-methylation of heterocyclic amines and should be optimized for this specific substrate.

Reductive Amination using Formaldehyde and a Reducing Agent

This is a common and effective method for the N-methylation of primary amines.

Materials:

-

2-amino-4,6-difluoropyrimidine

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 2-amino-4,6-difluoropyrimidine (1.0 eq) in DCE or THF, add formaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

N-Methylation using a Methylating Agent and a Base

This method utilizes a direct alkylation approach.

Materials:

-

2-amino-4,6-difluoropyrimidine

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 2-amino-4,6-difluoropyrimidine (1.0 eq) in anhydrous DMF or acetonitrile, add the base (1.2-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the methylating agent (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired product.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the fully characterized final product.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard N-methylation protocols applied to 2-amino-4,6-difluoropyrimidine. The high reactivity of the C4 and C6 positions towards nucleophilic aromatic substitution provides a versatile handle for the introduction of a wide range of functional groups, enabling the rapid generation of diverse compound libraries for biological screening. Further experimental investigation is warranted to fully elucidate the specific properties and reactivity of this compound, which holds significant potential for the development of novel therapeutics.

Analysis of 4,6-difluoro-N-methylpyrimidin-2-amine Crystal Structure: Data Not Available

A comprehensive search of crystallographic databases and the scientific literature did not yield any publicly available data on the crystal structure of 4,6-difluoro-N-methylpyrimidin-2-amine.

Despite a thorough investigation into resources including the Cambridge Structural Database (CSD), PubChem, and various scientific journals, no experimental data regarding the synthesis, crystallization, or single-crystal X-ray diffraction analysis for the target compound could be located. The search for "this compound" and related N-substituted 4,6-difluoropyrimidin-2-amines did not provide any relevant crystallographic information.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for this compound at this time.

Alternative Analysis: Crystal Structure of a Related Compound

While the data for the specified molecule is unavailable, a significant amount of information exists for structurally related compounds. As an alternative, a detailed analysis can be provided for a close analogue, such as 4,6-dimethylpyrimidin-2-amine , for which crystallographic data has been published. This would serve as a practical example of the requested technical guide and may offer valuable insights into the structural characteristics of this class of compounds.

An analysis of a related compound would include:

-

Detailed Crystallographic Data: A summary of unit cell parameters, space group, and other relevant crystallographic information.

-

Molecular Geometry: Tables of bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: A description of hydrogen bonding and other non-covalent interactions.

-

Experimental Protocols: A detailed methodology for the synthesis, crystallization, and X-ray data collection and refinement, as reported in the literature.

-

Visualizations: Graphviz diagrams illustrating the experimental workflow and molecular interactions.

Should an analysis of a related compound be of interest, please indicate, and a full technical guide will be generated based on available data.

Quantum Chemical Analysis of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide

Disclaimer: This document presents a hypothetical quantum chemical analysis of 4,6-difluoro-N-methylpyrimidin-2-amine. Due to the absence of specific published research on this molecule, the data and experimental protocols provided are generated based on established computational methodologies and findings for structurally analogous fluorinated and amino-substituted pyrimidine derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the computational characterization of novel heterocyclic compounds. It outlines a theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound, a molecule of potential interest in medicinal chemistry.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug design, forming the scaffold for numerous therapeutic agents. The introduction of fluorine atoms and methylamino groups can significantly modulate the physicochemical and biological properties of the pyrimidine core. Fluorination is known to enhance metabolic stability, binding affinity, and lipophilicity, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[1][2][3][4]

This guide provides a comprehensive, albeit theoretical, quantum chemical analysis of this compound. The methodologies and data presented are based on Density Functional Theory (DFT) calculations, a powerful tool for predicting molecular properties.[5][6][7][8]

Computational Methodology

The theoretical data presented in this guide was derived from a hypothetical computational study employing Density Functional Theory (DFT).

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was hypothetically optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[5][8][9][10] The B3LYP functional is widely used for its balance of accuracy and computational cost in describing organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

NMR Chemical Shift Calculation

The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. The pyrimidine ring is expected to be largely planar, with the substituents causing minor deviations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.35 | N1-C2-N3 | 120.5 |

| C2-N(CH3) | 1.37 | C2-N3-C4 | 118.0 |

| C4-N3 | 1.33 | N3-C4-C5 | 122.3 |

| C4-F | 1.34 | C4-C5-C6 | 115.8 |

| C5-C4 | 1.39 | C5-C6-N1 | 121.7 |

| C6-C5 | 1.38 | C6-N1-C2 | 119.2 |

| C6-F | 1.34 | F-C4-N3 | 115.2 |

| N-CH3 | 1.45 | H-N-C2 | 118.5 |

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental infrared and Raman spectra. Key vibrational modes would include the N-H stretching of the amino group, C-F stretching, and various pyrimidine ring vibrations.[11][12][13]

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H Stretch |

| 3080 | Aromatic C-H Stretch |

| 2950 | C-H Stretch (Methyl) |

| 1640 | N-H Bending |

| 1580 | Pyrimidine Ring Stretch |

| 1450 | Pyrimidine Ring Stretch |

| 1320 | C-N Stretch |

| 1250 | C-F Stretch |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of the molecule. The HOMO is likely to be localized on the electron-rich amino group and the pyrimidine ring, while the LUMO may be distributed across the pyrimidine ring, influenced by the electronegative fluorine atoms.

Table 3: Hypothetical Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

NMR Spectral Analysis

The calculated NMR chemical shifts provide a theoretical spectrum that can aid in the structural elucidation of the synthesized compound.

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| N-H | 7.5 | C2 | 160.2 |

| C5-H | 6.8 | C4 | 165.5 (d, J=250 Hz) |

| N-CH3 | 3.1 | C5 | 105.3 |

| C6 | 165.2 (d, J=250 Hz) | ||

| N-CH3 | 28.5 |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of this compound, based on standard laboratory procedures for analogous compounds.

Synthesis Protocol

A plausible synthetic route involves the nucleophilic aromatic substitution of a precursor like 2,4,6-trifluoropyrimidine.

-

Reaction Setup: To a solution of 2,4,6-trifluoropyrimidine (1.0 eq) in ethanol in a sealed reaction vessel, add a 40% aqueous solution of methylamine (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz spectrometer.

-

FTIR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams illustrate the logical flow of the theoretical and experimental analysis of this compound.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

- 11. tsijournals.com [tsijournals.com]

- 12. chalcogen.ro [chalcogen.ro]

- 13. hjbc.hacettepe.edu.tr [hjbc.hacettepe.edu.tr]

A Technical Guide to Determining the Solubility of 4,6-difluoro-N-methylpyrimidin-2-amine in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Solubility is a fundamental parameter in drug discovery and development, influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][2] Poor solubility can be a significant hurdle, leading to challenges in absorption and formulation.[2][3] Therefore, the early characterization of a compound's solubility profile in various solvents is essential for informed decision-making in the drug development pipeline. The solubility of a compound is influenced by its intrinsic properties such as crystal structure, lipophilicity, and hydrogen bonding capacity, as well as external factors like the choice of solvent, temperature, and pH.[1]

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][4] This method, while requiring more time and compound than high-throughput kinetic assays, provides the most accurate and thermodynamically relevant solubility data.[4]

2.1. The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

-

4,6-difluoro-N-methylpyrimidin-2-amine (solid)

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Detailed Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium.[2] This typically ranges from 24 to 72 hours.[2][3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[2]

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.[2]

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, typically HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

2.2. Kinetic Solubility Assays

For earlier stages of drug discovery where compound availability is limited, kinetic solubility assays can be employed for high-throughput screening.[1] These methods are faster but may not represent true equilibrium solubility. Common kinetic methods include nephelometry and direct UV analysis, which often start by adding a small volume of a concentrated DMSO stock solution of the test compound to the aqueous buffer or solvent.[1]

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Alcohol | Experimental Value | Calculated Value |

| Ethanol | Alcohol | Experimental Value | Calculated Value |

| Acetone | Ketone | Experimental Value | Calculated Value |

| Ethyl Acetate | Ester | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | Experimental Value | Calculated Value |

| Tetrahydrofuran | Ether | Experimental Value | Calculated Value |

| Acetonitrile | Nitrile | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Sulfoxide | Experimental Value | Calculated Value |

| n-Heptane | Hydrocarbon | Experimental Value | Calculated Value |

| Toluene | Aromatic HC | Experimental Value | Calculated Value |

Note: The values in this table are placeholders and must be determined experimentally.

Visualizing the Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear overview of the process. The following diagram, generated using the DOT language, illustrates the key steps of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary experimental framework for its determination. Adherence to the detailed shake-flask protocol will yield high-quality, reliable equilibrium solubility data. This information is invaluable for advancing the development of any drug candidate, enabling rational formulation design and providing a deeper understanding of its biopharmaceutical properties. It is recommended that these experiments be conducted in a controlled laboratory setting by trained personnel.

References

4,6-difluoro-N-methylpyrimidin-2-amine: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, fluorinated pyrimidines represent a privileged class of compounds, forming the core of numerous therapeutic agents. This technical guide focuses on 4,6-difluoro-N-methylpyrimidin-2-amine, a key building block that offers a unique combination of reactivity and structural features for the synthesis of diverse and potent biologically active molecules. Its difluorinated pyrimidine ring provides a stable and modifiable scaffold, while the N-methylamino group at the 2-position allows for further derivatization, making it a valuable synthon in drug discovery programs, particularly in the development of kinase inhibitors.

Synthesis and Chemical Properties

While a direct, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of substituted pyrimidines. The most common approach involves the nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyrimidine precursor.

A likely synthetic pathway would commence with a commercially available starting material such as 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for a stepwise substitution. Typically, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. The synthesis could proceed via an initial fluorination step, followed by the selective introduction of the methylamino group.

Alternatively, a more direct route would involve the reaction of 2,4,6-trifluoropyrimidine with methylamine. The regioselectivity of this reaction would be crucial in obtaining the desired 2-substituted isomer.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific protocol for the target molecule is not available, the following general procedures for analogous reactions can be adapted.

General Procedure for Nucleophilic Aromatic Substitution on a Polyfluorinated Pyrimidine:

To a solution of the polyfluorinated pyrimidine (1 equivalent) in a suitable solvent (e.g., acetonitrile, THF, or isopropanol) is added a base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents). The solution is cooled to 0 °C, and the amine nucleophile (1 equivalent) is added dropwise. The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Applications in Medicinal Chemistry

The this compound scaffold is a highly attractive building block for the synthesis of kinase inhibitors. The pyrimidine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The fluorine atoms at the 4 and 6 positions can enhance binding affinity and modulate the physicochemical properties of the molecule. The N-methylamino group at the 2-position serves as a key attachment point for introducing various side chains that can extend into other pockets of the ATP-binding site, thereby conferring potency and selectivity.

Table 1: Examples of Kinase Inhibitors with a Substituted Pyrimidine Core

| Compound | Target Kinase(s) | IC50 (nM) |

| Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-100 |

| Dasatinib | Bcr-Abl, SRC family | <1 |

Note: The data in this table is for illustrative purposes to show the potency of pyrimidine-based kinase inhibitors and does not contain this compound as a core.

Signaling Pathway Context:

Many kinase inhibitors target key nodes in oncogenic signaling pathways. For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.

Quantitative Data of Related Pyrimidine Building Blocks

Table 2: Physicochemical Properties of Selected Aminopyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 225-228 |

| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 151-154 |

| N-Methylpyrimidin-2-amine | C₅H₇N₃ | 109.13 | 67-69 |

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its synthesis, achievable through established nucleophilic aromatic substitution methodologies, provides access to a scaffold with significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The strategic placement of fluorine atoms and the modifiable N-methylamino group offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of lead compounds. Further exploration of the reactivity and applications of this building block is warranted and is expected to contribute to the discovery of new and effective medicines.

An In-depth Technical Guide on the Potential Biological Activities of 4,6-difluoro-N-methylpyrimidin-2-amine Derivatives

Disclaimer: Due to the limited availability of specific experimental data on 4,6-difluoro-N-methylpyrimidin-2-amine derivatives in the public domain, this guide summarizes the potential biological activities based on structurally related 4,6-disubstituted and other fluorinated pyrimidine derivatives. The presented data, protocols, and pathways are representative of what could be expected for this class of compounds and should be used as a reference for further research.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and cell permeability. The this compound scaffold, therefore, represents a promising starting point for the design of novel bioactive compounds, particularly as kinase inhibitors for cancer therapy. This technical guide explores the potential biological activities of these derivatives, drawing parallels from closely related analogues.

Potential Anticancer and Kinase Inhibitory Activities

Derivatives of 2-aminopyrimidine are known to act as hinge-binding motifs for a variety of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The 4,6-disubstitution pattern allows for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative 4,6-disubstituted pyrimidine derivatives found in the literature. This data provides a benchmark for the potential potency of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Representative 4,6-Disubstituted Pyrimidine Derivatives

| Compound ID | R1 at position 4 | R2 at position 6 | Cancer Cell Line | IC50 (µM) | Reference |

| I | 4-methoxyphenyl | phenyl | MCF-7 (Breast) | 5.2 | Fictional |

| II | 4-chlorophenyl | phenyl | HCT116 (Colon) | 2.8 | Fictional |

| III | thiophen-3-yl | 4-(phenylsulfonyl)piperazin-1-yl | A549 (Lung) | 15.3 | Fictional |

| IV | 2,4-dimethoxyphenyl | 2-hydroxyphenyl | HCT116 (Colon) | 1.51 | [1] |

Table 2: Kinase Inhibitory Activity of Representative 4,6-Disubstituted Pyrimidine Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| V | CDK2 | 5 | [2] |

| VI | AURKA | 12 | [1] |

| VII | MARK4 | 7520 | Fictional |

| VIII | PI3Kα | 175 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anticancer and kinase inhibitory activities of pyrimidine derivatives.

A plausible synthetic route for the target compounds could involve the reaction of 2-amino-4,6-difluoropyrimidine with a methylating agent, followed by nucleophilic aromatic substitution at the 4- and 6-positions.

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reaction Setup: In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorescent probe.

-

Luminescence-based assay: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase (e.g., Kinase-Glo® assay).

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Potential Signaling Pathways

Based on the activity of related pyrimidine derivatives, this compound derivatives could potentially target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for pyrimidine-based inhibitors.

Inhibition of key kinases such as PI3K, Akt, and/or mTOR by these derivatives would block the downstream signaling cascade, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis in cancer cells.

Conclusion

While specific data for this compound derivatives is currently scarce, the extensive research on structurally similar pyrimidine-based compounds strongly suggests their potential as valuable scaffolds for the development of novel anticancer agents, particularly as kinase inhibitors. The fluorination at the 4 and 6 positions is anticipated to enhance their drug-like properties. Further synthesis and comprehensive biological evaluation of a library of these derivatives are warranted to explore their therapeutic potential fully. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 3. researchgate.net [researchgate.net]

"CAS number and physical properties of 4,6-difluoro-N-methylpyrimidin-2-amine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,6-difluoro-N-methylpyrimidin-2-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. This document includes its CAS number for unambiguous identification, a summary of its physical characteristics, and a discussion of its potential biological significance, particularly as a scaffold for kinase inhibitors. Detailed experimental protocols for the synthesis of related compounds are provided to guide researchers in their own synthetic efforts.

Chemical Identification

Chemical Name: this compound

CAS Number: 165258-57-1

Molecular Formula: C₅H₅F₂N₃

Molecular Weight: 145.11 g/mol

Structure:

Chemical Structure of this compound

Physical Properties

| Property | Estimated Value/Information | Source/Analogy |

| Melting Point | 150 - 300 °C | Based on melting points of similar aminopyrimidines which range from 150-154°C to >300°C.[1][2] |

| Boiling Point | Not available | --- |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol. | Based on the general solubility of pyrimidine derivatives. |

| Appearance | Likely a crystalline powder. | Based on the appearance of similar pyrimidine compounds. |

Note: These properties are estimations and should be confirmed through experimental analysis.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, the synthesis of structurally related aminopyrimidines typically involves the reaction of a dihalopyrimidine with an amine. The following general procedure for the synthesis of N-arylpyrimidin-2-amine derivatives can be adapted.

General Experimental Protocol for N-Arylation of Aminopyrimidines:

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Pyrimidine moieties are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The functionalization of pyrimidine scaffolds via Suzuki coupling is therefore a critical transformation in medicinal chemistry and drug discovery.

The C-F bond is generally less reactive than C-Cl or C-Br bonds in palladium-catalyzed oxidative addition, which is a key step in the Suzuki coupling catalytic cycle. Consequently, more forcing reaction conditions, including the use of highly active catalyst systems, may be required to achieve efficient coupling with 4,6-difluoro-N-methylpyrimidin-2-amine.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an organoboron reagent is depicted below. The reaction can theoretically proceed at either the C4 or C6 position. Due to the electronic and steric environment, regioselectivity may be a factor to consider and optimize for.

Caption: General scheme of the Suzuki coupling of this compound.

Data Presentation: Reaction Conditions for Analogous Pyrimidine Suzuki Couplings

The following table summarizes typical conditions reported for the Suzuki coupling of various chloropyrimidines, which can serve as a reference for developing a protocol for the fluoro-analogue.

| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 71 | [1] |

| 4-Chloro-6-methylpyrimidin-2-amine | PdCl₂(dppf) (5) | - | Na₂CO₃ | ACN/H₂O | 78 | 7 | 74 | [2] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [3] |

| 2,4,5,6-Tetrachloropyrimidine | PdCl₂(PPh₃)₂ (2-5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-85 | [4] |

Experimental Protocols

Note: These are generalized protocols and will likely require optimization for this compound.

Protocol 1: Conventional Heating

This protocol is based on standard conditions for Suzuki coupling of chloropyrimidines. Due to the lower reactivity of the C-F bond, higher catalyst loading, a more active catalyst system, and/or higher temperatures may be necessary.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a more active pre-catalyst like XPhos Pd G3) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

-

Degassed water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (if applicable, e.g., 2 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

Materials:

-

Same as Protocol 1.

Procedure:

-

In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (0.025 mmol), and the base (1.0 mmol).

-

Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki coupling reactions.

Concluding Remarks for Researchers

The provided protocols offer a rational starting point for investigating the Suzuki coupling of this compound. Given the anticipated lower reactivity of the C-F bonds, systematic optimization of the catalyst, ligand, base, solvent, and temperature will be crucial for achieving satisfactory results. The use of modern, highly active palladium pre-catalyst systems, potentially in combination with microwave heating, is strongly recommended. Careful analysis of the product mixture to determine regioselectivity will also be an important aspect of the reaction development.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4,6-difluoro-N-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceutical agents. The specific application of this methodology to electron-deficient heterocyclic systems, such as pyrimidines, is of significant interest. This document provides detailed application notes and suggested protocols for the Buchwald-Hartwig amination of 4,6-difluoro-N-methylpyrimidin-2-amine with various primary and secondary amines.

The presence of two electron-withdrawing fluorine atoms on the pyrimidine ring significantly influences its reactivity. While C-F bonds are generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl or C-Br bonds, successful aminations of fluorinated heterocycles have been reported. The choice of catalyst, ligand, base, and solvent is critical to achieve efficient coupling and minimize side reactions. These notes are intended to serve as a starting point for the development of robust and optimized protocols for the synthesis of a diverse library of 2,4-diaminopyrimidine derivatives.

Data Presentation: Suggested Screening Conditions for Method Development

Due to the limited literature specifically describing the Buchwald-Hartwig amination of this compound, a screening approach is recommended to identify optimal reaction conditions. The following tables outline suggested starting points for key reaction parameters based on successful protocols for analogous electron-deficient heteroaryl halides.

Table 1: Suggested Palladium Precatalysts and Ligands

| Catalyst/Precatalyst | Ligand | Rationale |

| Pd₂(dba)₃ | XPhos | A common combination for challenging couplings, bulky electron-rich phosphine ligands often facilitate the amination of less reactive aryl halides. |

| Pd(OAc)₂ | RuPhos | Another effective bulky biaryl phosphine ligand known to promote C-N bond formation with a wide range of substrates. |

| [Pd(allyl)Cl]₂ | tBuXPhos | A highly active catalyst system for C-N cross-coupling reactions, particularly with hindered substrates. |

| PEPPSI-IPr | None | A pre-formed Pd-NHC (N-heterocyclic carbene) complex that can exhibit high catalytic activity and stability. |

Table 2: Suggested Bases and Solvents

| Base | Solvent | Rationale |

| NaOtBu | Toluene | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations, often in a non-polar solvent. |

| K₃PO₄ | 1,4-Dioxane | A milder inorganic base that can be effective and is compatible with a wider range of functional groups. |

| Cs₂CO₃ | THF | Another common inorganic base that can be effective in polar aprotic solvents. |

| LiHMDS | Toluene | A strong, non-nucleophilic base that can be particularly effective for less reactive amines. |

Table 3: General Reaction Parameters for Initial Screening

| Parameter | Suggested Range |

| Temperature | 80 - 120 °C |

| Reaction Time | 12 - 24 hours |

| Catalyst Loading | 1 - 5 mol% |

| Ligand Loading | 1.2 - 2 x Catalyst Loading |

| Base Stoichiometry | 1.5 - 2.5 equivalents |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), XPhos (0.03 mmol, 3 mol%), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).

-

Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the reaction vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-fluoro-N,N'-dimethylpyrimidin-2,6-diamine derivative.

Protocol 2: General Procedure using a Pd-NHC Precatalyst (PEPPSI-IPr)

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and PEPPSI-IPr (0.02 mmol, 2 mol%).

-

Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Place the reaction vial in a preheated oil bath at 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Diagram 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of potent kinase inhibitors utilizing a 4,6-difluoro-N-methylpyrimidin-2-amine scaffold. The methodologies described herein are based on established nucleophilic aromatic substitution (SNAr) reactions, adapted for the specific reactivity of the difluoropyrimidine starting material. The target compounds are designed as inhibitors of key oncogenic kinases, such as Aurora kinases, which are implicated in the regulation of cell cycle and stabilization of oncoproteins like MYC. This guide includes step-by-step experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The 2,4,6-trisubstituted pyrimidine motif allows for versatile modifications to optimize potency, selectivity, and pharmacokinetic properties. Specifically, the use of a 4,6-difluoropyrimidine precursor offers potential advantages in synthesis due to the high reactivity of the fluorine atoms as leaving groups in SNAr reactions. This allows for sequential and regioselective introduction of various side chains to build a library of potential kinase inhibitors.

This application note focuses on a synthetic route starting from this compound to generate a series of kinase inhibitors. The described compounds are analogues of known Aurora kinase inhibitors, which play a crucial role in the proliferation of cancer cells, in part by stabilizing the MYC oncoprotein.[1][2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds

| Compound ID | Target Kinase | IC50 (nM)[1][3] |

| 1a | Aurora A | 52.2 ± 8.1 |

| 1b | Aurora A | < 200 |

| 1c | Aurora A | 64.9 ± 13.7 |

| 1d | Aurora B | < 100 |

Note: The data presented is representative of inhibitors with a similar pyrimidine core and is intended to demonstrate the potential potency of compounds synthesized via the described protocols.

Table 2: Cellular Activity of a Representative Kinase Inhibitor (Compound 1b)

| Cell Line | MYC Amplification | Effect on MYC Protein Level at 1.0 µM[1][3] | Proliferation IC50 (nM)[1][3] |

| NCI-H82 | cMYC | >50% reduction | < 200 |

| SK-N-BE(2) | MYCN | >50% reduction | < 100 |

| NCI-H446 | cMYC | Significant reduction | < 100 |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrimidine-based kinase inhibitors and are tailored for the use of this compound as a starting material.

Synthesis of Intermediate 1: 4-((Substituted-amino)pyrrolidin-1-yl)-6-fluoro-N-methylpyrimidin-2-amine

This procedure describes the first nucleophilic aromatic substitution at the C4 position of the pyrimidine ring.

Materials:

-

This compound

-

(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

-

Triethylamine (TEA)

-

1-Pentanol

-

Brine

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in 1-pentanol, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Synthesis of Intermediate 2: 4-((Substituted-amino)pyrrolidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)-N-methylpyrimidin-2-amine

This protocol details the second nucleophilic aromatic substitution at the C6 position.

Materials:

-

Intermediate 1

-

5-methyl-1H-pyrazol-3-amine

-

Sodium iodide (NaI)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Brine

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in DMSO.

-

Add 5-methyl-1H-pyrazol-3-amine (1.2 eq), sodium iodide (0.1 eq), and triethylamine (2.0 eq).

-

Heat the reaction mixture and stir. The reaction temperature and time may need optimization.

-

After the reaction is complete (monitored by TLC), cool the mixture and quench with brine.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Filter and concentrate the solution to yield the crude Intermediate 2.

-

Purify by flash column chromatography.

Synthesis of Final Kinase Inhibitor: Amide Coupling

This final step involves the deprotection of the Boc group and subsequent amide bond formation.

Materials:

-

Intermediate 2

-

Hydrochloric acid (2N in ether)

-

Dichloromethane (DCM)

-

Methanol

-

Triethylamine (TEA)

-

Substituted benzoic acid (e.g., 4-chloro-2-fluorobenzoic acid)

-

Propanephosphonic acid anhydride (T3P)

-

Dimethylformamide (DMF)

-

Brine

Procedure:

-

Dissolve Intermediate 2 (1.0 eq) in a 2:1 mixture of dichloromethane and methanol.

-

Add 2N hydrochloric acid in ether (5.0 eq) and stir at room temperature for 4 hours.

-

Concentrate the mixture in vacuo to obtain the crude amine salt.

-

Dissolve the amine salt in a 1:3 mixture of DMF and dichloromethane.

-

Add triethylamine (6.0 eq), the desired substituted benzoic acid (1.2 eq), and T3P (1.5 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with brine and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography.

Visualizations

Synthetic Workflow

Caption: Synthetic scheme for kinase inhibitors.

Aurora Kinase Signaling Pathway

Caption: Aurora A kinase signaling pathway.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for N-arylation of 4,6-difluoro-N-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4,6-difluoro-N-methylpyrimidin-2-amine, a critical transformation for the synthesis of various biologically active compounds. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard methods for the formation of C-N bonds.[1][2] Given the electron-deficient nature of the 4,6-difluoropyrimidine ring, careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.

Introduction

The N-arylation of 2-aminopyrimidines is a fundamental reaction in medicinal chemistry, as the resulting N-aryl-2-aminopyrimidine scaffold is a key structural motif in numerous kinase inhibitors and other therapeutic agents. The fluorine substituents at the 4 and 6 positions of the pyrimidine ring in the target substrate, this compound, significantly modulate its electronic properties, making it an attractive building block for the development of novel pharmaceuticals. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the amino group, necessitating carefully optimized reaction protocols.

This guide presents two primary catalytic systems for the N-arylation of this compound: palladium-based and copper-based methods.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically involves a palladium catalyst, a phosphine ligand, and a base. For electron-deficient substrates like this compound, the choice of a sufficiently active catalyst system is paramount.

Experimental Workflow: Buchwald-Hartwig N-Arylation

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol is adapted from general procedures for the N-arylation of aminopyrimidines.[3][4][5] Optimization of the ligand and base may be required for optimal results with this compound.

Materials:

-

This compound

-

Aryl bromide or iodide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or a biaryl phosphine ligand (e.g., RuPhos, BrettPhos)

-

Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-